molecular formula C13H10BrF2NO B8680829 5-Bromo-4-(2,4-difluorophenoxy)-2-methylaniline CAS No. 765914-73-6

5-Bromo-4-(2,4-difluorophenoxy)-2-methylaniline

Cat. No.: B8680829
CAS No.: 765914-73-6
M. Wt: 314.12 g/mol
InChI Key: KRQQKQMUIMEFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-(2,4-difluorophenoxy)-2-methylaniline is a useful research compound. Its molecular formula is C13H10BrF2NO and its molecular weight is 314.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

765914-73-6

Molecular Formula

C13H10BrF2NO

Molecular Weight

314.12 g/mol

IUPAC Name

5-bromo-4-(2,4-difluorophenoxy)-2-methylaniline

InChI

InChI=1S/C13H10BrF2NO/c1-7-4-13(9(14)6-11(7)17)18-12-3-2-8(15)5-10(12)16/h2-6H,17H2,1H3

InChI Key

KRQQKQMUIMEFPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)Br)OC2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Bromo-2-(2,4-difluoro-phenoxy)-4-methyl-5-nitro-benzene (87.0 g, 253 mmol) was dissolved in THF (300 mL) and diluted with MeOH (900 mL). Zinc dust (82.7 g, 1.26 mol) was added and 1 L of saturated NH4Cl was added slowly so that the reaction temperature never exceeded 42° C. The reaction was mechanically stirred vigorously for 16 hours. The reaction was filtered through Celite and the filter cake was washed with ethyl acetate. The filtrate was then concentrated with 1.2 L of saturated NH4OAc. When the THF/MeOH was removed, the solids were collected and washed with water. The solids were then stirred in 1 L water for 30 min, then collected via filtration and rinsed with water (1 L) in three portions. The resulting solid was dried under high vacuum for 48 hours to produce 64 g of the desired product (81% yield). MS (ESI+) m/z 314, 316 (M+1, Br pattern) detected; 1H NMR (400 mHz, CDCl3) δ 6.92 (m, 1H), 6.91 (s, 1H), 6.75 (m, 2H), 6.70 (s, 1H), 3.57 (br. s, 2H), 2.08 (s, 3H).
Quantity
87 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Three
Name
Quantity
82.7 g
Type
catalyst
Reaction Step Four
Yield
81%

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